PF-05175157

描述

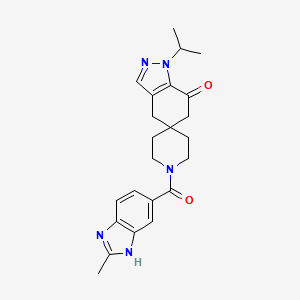

PF-05175157 是一种由辉瑞公司开发的小分子药物。它是一种有效且选择性的乙酰辅酶A羧化酶亚型 ACC1 和 ACC2 抑制剂,这些酶是参与脂肪酸代谢的关键酶。 This compound 的分子式为 C23H27N5O2,它已被研究用于治疗 2 型糖尿病和寻常痤疮等疾病的潜在治疗应用 .

科学研究应用

作用机制

PF-05175157 通过选择性抑制乙酰辅酶A羧化酶亚型 ACC1 和 ACC2 发挥作用。这些酶在脂肪酸代谢中起着至关重要的作用,通过催化乙酰辅酶A 羧化为丙二酰辅酶A。通过抑制这些酶,this compound 减少丙二酰辅酶A 的产生,导致脂肪酸合成减少和脂肪酸氧化增加。 这种机制有助于调节体内的脂质水平,并对代谢紊乱具有潜在的治疗益处 .

生化分析

Biochemical Properties

PF-05175157 interacts with the enzymes ACC1 and ACC2, which are involved in the de novo synthesis of fatty acid . The IC50 values of this compound for ACC1 and ACC2 are 27.0 nM and 33.0 nM, respectively . This interaction inhibits the formation of malonyl-CoA, a substrate for de novo lipogenesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hepatic and skeletal muscle malonyl-CoA levels in rats . In vitro studies have shown that this compound-treated cells exhibited higher phosphorylation of ACC, higher protein expression of CPTI, and lower protein expression of FASN . These changes led to lower triglyceride content, enhanced fatty acid β-oxidation, increased ATP content, and mitochondrial mass .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymes ACC1 and ACC2 . This inhibition blocks the formation of malonyl-CoA, thereby disrupting the process of de novo lipogenesis . This leads to changes in gene expression and enzyme activation, ultimately influencing cell function .

Temporal Effects in Laboratory Settings

In a 6-week study, this compound was administered to subjects with moderate to severe acne vulgaris . The study characterized the safety, tolerability, and effects of this compound over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, oral administration of this compound for 7 days induced morphological changes in sebaceous glands in rats, consistent with reduced sebum lipid content .

Metabolic Pathways

This compound is involved in the metabolic pathway of de novo lipogenesis . It interacts with the enzymes ACC1 and ACC2, which catalyze the initial rate-limiting step of this pathway .

准备方法

PF-05175157 的合成涉及多个步骤,从市售原料开始。关键步骤包括形成苯并咪唑核心,然后引入螺吲唑部分。最终产物通过一系列偶联和环化反应在受控条件下获得。 工业生产方法通常涉及优化这些合成路线以实现高产率和纯度 .

化学反应分析

相似化合物的比较

PF-05175157 由于其作为乙酰辅酶A羧化酶抑制剂的高选择性和效力而独一无二。类似的化合物包括:

奥鲁马司他格拉雷替: 另一种用于治疗寻常痤疮的乙酰辅酶A羧化酶抑制剂。

菲尔索司他: 用于治疗非酒精性脂肪性肝炎的乙酰辅酶A羧化酶抑制剂。

TOFA: 乙酰辅酶A羧化酶-α 的别构抑制剂。this compound 因其对 ACC1 和 ACC2 亚型的特异性抑制而脱颖而出,使其成为研究脂肪酸代谢和开发治疗代谢疾病的通用工具.

生物活性

The compound 1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one , also known as PF-05175157, is a small molecule drug developed by Pfizer Inc. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

This compound functions primarily as a selective inhibitor of acetyl-CoA carboxylase, a critical enzyme involved in fatty acid metabolism. By inhibiting ACC1 and ACC2, this compound influences lipid biosynthesis and energy metabolism, making it a candidate for treating metabolic disorders such as obesity and type 2 diabetes mellitus.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-diabetic Activity : In preclinical studies, this compound demonstrated efficacy in improving insulin sensitivity and reducing hyperglycemia in diabetic models. This suggests its potential utility in managing type 2 diabetes mellitus .

- Weight Management : The inhibition of ACC may also lead to weight loss through reduced lipogenesis and increased fatty acid oxidation. Studies have shown that treatment with this compound can result in significant reductions in body weight in animal models.

Case Studies

Several studies have explored the biological activity of this compound:

- Diabetes Mellitus Study : A study published in Diabetes journal evaluated the effects of this compound on glucose metabolism in diabetic mice. The results indicated that the compound significantly lowered blood glucose levels and improved insulin sensitivity compared to control groups .

- Obesity Model : In a separate study focusing on obesity, this compound was administered to obese mice over a period of 12 weeks. The findings revealed a marked decrease in body fat percentage and improved metabolic parameters, highlighting its potential for weight management therapies.

- Lipid Metabolism : Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic rats. The compound was found to decrease triglyceride levels significantly while increasing HDL cholesterol levels, suggesting beneficial effects on lipid metabolism.

Safety and Toxicology

While the biological activities of this compound are promising, safety evaluations are crucial for any therapeutic candidate. Early-phase clinical trials have indicated that the compound is well-tolerated with manageable side effects. Ongoing studies are essential to fully understand its safety profile and long-term effects on human health.

Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anti-diabetic | Improved insulin sensitivity | |

| Weight management | Significant body weight reduction | |

| Lipid metabolism | Decreased triglycerides; increased HDL |

Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | Approximately 4 hours |

| Metabolism | Primarily hepatic |

属性

IUPAC Name |

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXXSFOJPYSYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-47-0 | |

| Record name | PF-05175157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05175157 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05175157 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?

A1: this compound demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and this compound a potential candidate for further research.

Q2: Beyond cancer, what other diseases might this compound be effective against?

A2: Research suggests that this compound could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, this compound reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []

Q3: What are the limitations of this compound as a therapeutic agent based on current research?

A3: Despite its promise, this compound has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.

Q4: How does the structure of this compound contribute to its activity and distribution within the body?

A4: While specific structural details of this compound are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable this compound to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。